5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
the principles of the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, given the reaction’s efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action for 5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline involves its interaction with specific molecular targets The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting various biochemical pathways
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: Similar in structure but with a methyl group instead of the naphthyl group.
5-Chloro-8-nitro-1-naphthoyl: Contains a nitro group and is used as a protective group in organic synthesis.
2-Chloro-5-methyl-4-nitropyridine 1-oxide: Contains a nitro group and is used in various chemical reactions.
Uniqueness
5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline is unique due to its specific structure, which includes both a chloro and a naphthyl group. This structure allows it to participate in a variety of chemical reactions and makes it useful in diverse research applications.
Properties
IUPAC Name |
5-chloro-2-(4-chloronaphthalen-1-yl)oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-10-5-7-16(14(19)9-10)20-15-8-6-13(18)11-3-1-2-4-12(11)15/h1-9H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXIVNBWPCQKBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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